cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Vue d'ensemble

Description

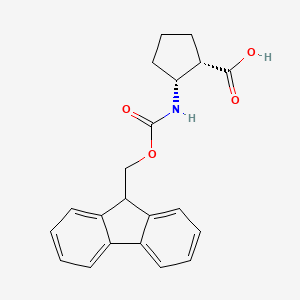

Cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-cyclopentanecarboxylic acid, is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO4, with a molecular weight of 351.40 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 117322-30-2 |

| Melting Point | 187 °C |

| Purity | ≥95% (by HPLC) |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The Fmoc group enhances the compound's stability during chemical reactions, while the cyclopentanecarboxylic acid moiety engages in non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Medicinal Chemistry

Fmoc-cyclopentanecarboxylic acid serves as a valuable intermediate in the synthesis of peptide-based drugs. Its unique structure allows for the incorporation of diverse amino acid sequences, enhancing peptide stability and bioactivity. The compound has been utilized in the development of inhibitors targeting specific enzymes involved in disease processes.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of Fmoc-cyclopentanecarboxylic acid exhibit inhibitory activity against several enzymes. For instance, studies have shown that modifications to the cyclopentanecarboxylic acid moiety can lead to enhanced binding affinity and selectivity towards target enzymes.

Case Studies

- Enzyme Interaction Study : A study investigated the binding affinity of Fmoc-cyclopentanecarboxylic acid derivatives to serine proteases. The results indicated that specific substitutions on the cyclopentanecarboxylic acid significantly improved inhibitory potency compared to unmodified analogs.

- Peptide Synthesis Application : In a series of experiments focused on synthesizing cyclic peptides, researchers successfully utilized Fmoc-cyclopentanecarboxylic acid as a building block. The resulting peptides demonstrated improved stability in serum compared to traditional linear peptides.

Research Findings

Recent studies have highlighted the versatility of this compound in various biochemical applications:

- Stability Enhancements : Modifications to the Fmoc group have been shown to enhance the stability of peptide constructs in biological environments.

- Targeted Drug Design : Researchers are exploring the use of this compound as a scaffold for designing targeted therapeutics aimed at specific diseases, including cancer and metabolic disorders.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mildly basic conditions, enabling downstream modifications of the free amine:

Post-deprotection, the free amine participates in standard amino acid reactions, such as peptide coupling or alkylation .

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical transformations:

Esterification

-

Methanol/H₂SO₄ : Forms methyl ester derivatives, enhancing solubility for chromatographic purification .

-

DCC/DMAP-mediated coupling : Produces activated esters for amide bond formation with primary/secondary amines .

Amidation

-

HATU/DIEA : Facilitates coupling with amino acids or peptides to generate cyclopentane-containing peptidomimetics .

-

EDCl/HOBt : Used for synthesizing amide-linked conjugates in solid-phase peptide synthesis (SPPS) .

Functionalization of the Cyclopentane Ring

The saturated cyclopentane ring enables stereoselective modifications:

Ring-Opening Reactions

-

Epoxidation : TiCl₄/TBHP selectively generates epoxides, which undergo nucleophilic attack by alcohols or amines to form diastereomeric products .

-

Aziridine formation : NaN₃/NH₄Cl converts epoxides to aziridines, intermediates for secondary amine synthesis .

Comparative Reactivity of Structural Analogues

The reactivity of Fmoc-protected cispentacin differs from related compounds:

Stability and Handling Considerations

-

pH sensitivity : Stable in acidic conditions (pH 3–6) but degrades in strong bases due to Fmoc cleavage .

-

Storage : Store at -20°C under inert gas to prevent oxidation of the cyclopentane ring .

This compound’s multifunctional design enables precise modifications for drug discovery and materials science. Future work should explore its utility in asymmetric catalysis and bioorthogonal chemistry.

Propriétés

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLDVIJVCPIJCM-PKOBYXMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.